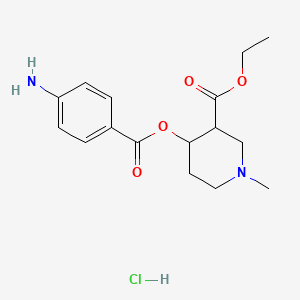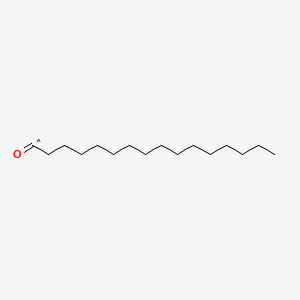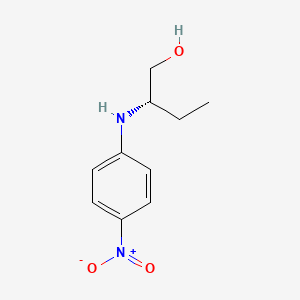
(S)-2-(4-Nitrophenylamino)butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(4-Nitrophenylamino)butan-1-ol is a chiral compound that features a nitrophenyl group attached to an amino alcohol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Nitrophenylamino)butan-1-ol typically involves the reaction of (S)-2-amino-1-butanol with 4-nitrobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
(S)-2-(4-Nitrophenylamino)butan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or tosyl chloride.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride or tosyl chloride in anhydrous conditions.
Major Products Formed
Oxidation: Formation of (S)-2-(4-Nitrophenylamino)butan-1-one.
Reduction: Formation of (S)-2-(4-Aminophenylamino)butan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
(S)-2-(4-Nitrophenylamino)butan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials with specific optical and electronic properties.
作用机制
The mechanism of action of (S)-2-(4-Nitrophenylamino)butan-1-ol involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The nitrophenyl group can participate in π-π interactions with aromatic residues in the enzyme, while the amino alcohol moiety can form hydrogen bonds with polar residues .
相似化合物的比较
Similar Compounds
®-2-(4-Nitrophenylamino)butan-1-ol: The enantiomer of the compound, which may have different biological activities.
4-Nitrophenylalanine: An amino acid derivative with a similar nitrophenyl group.
4-Nitrophenylethanol: A simpler alcohol with a nitrophenyl group.
Uniqueness
(S)-2-(4-Nitrophenylamino)butan-1-ol is unique due to its chiral nature and the presence of both a nitrophenyl group and an amino alcohol moiety. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
属性
CAS 编号 |
572923-31-0 |
|---|---|
分子式 |
C10H14N2O3 |
分子量 |
210.23 g/mol |
IUPAC 名称 |
(2S)-2-(4-nitroanilino)butan-1-ol |
InChI |
InChI=1S/C10H14N2O3/c1-2-8(7-13)11-9-3-5-10(6-4-9)12(14)15/h3-6,8,11,13H,2,7H2,1H3/t8-/m0/s1 |
InChI 键 |
HWFULSRWSFXIFQ-QMMMGPOBSA-N |
手性 SMILES |
CC[C@@H](CO)NC1=CC=C(C=C1)[N+](=O)[O-] |
规范 SMILES |
CCC(CO)NC1=CC=C(C=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


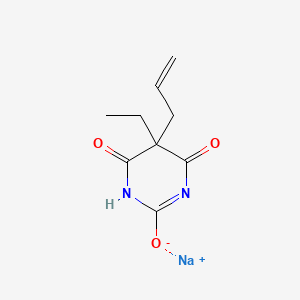
![9-Undecenoic acid, 11-[3-(2-pentenyl)oxiranyl]-](/img/structure/B13806653.png)
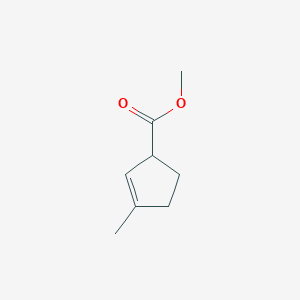
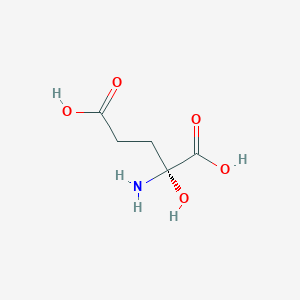
![(R)-[(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;heptahydrate](/img/structure/B13806674.png)
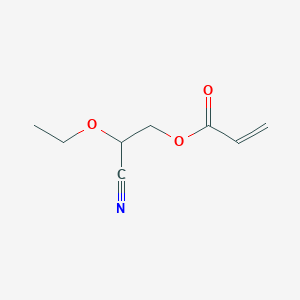
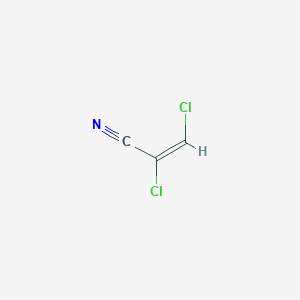
![1-Piperidineacetamide,N-[[(1,1-dimethylethyl)amino]carbonyl]-(9CI)](/img/structure/B13806694.png)
![N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B13806698.png)
![4-[(2,5-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806699.png)
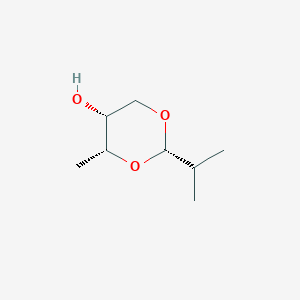
![S-[2-(dimethylamino)-2-iminoethyl] ethanethioate](/img/structure/B13806714.png)
